molecular formula C16H12FN3OS B457991 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea CAS No. 478258-48-9

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea

Cat. No.: B457991
CAS No.: 478258-48-9
M. Wt: 313.4g/mol
InChI Key: CXVNHDXHEBHBOW-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a phenylurea moiety

Scientific Research Applications

Future Directions

The study of “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea” and similar compounds could provide valuable insights into the properties of these types of molecules. Future research could focus on elucidating the compound’s mechanism of action, optimizing its synthesis, and evaluating its potential applications .

Mechanism of Action

Target of Action

The primary targets of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea are currently unknown. This compound is structurally similar to other thiazole derivatives, which have been found to bind with high affinity to multiple receptors . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on the structural similarity to other thiazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea are not well-documented. The presence of the fluorophenyl and thiazole groups may influence its pharmacokinetic properties. Fluorine atoms can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . .

Result of Action

The molecular and cellular effects of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea are currently unknown. Given the wide range of biological activities exhibited by thiazole derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea typically involves the reaction of 4-fluorophenacyl bromide with thiourea under Hantzsch thiazole synthesis conditions. This reaction is carried out in the presence of a green solvent, such as ethanol, to yield the thiazole derivative . The reaction conditions include heating the reaction mixture to reflux temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted phenyl derivatives.

Comparison with Similar Compounds

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea can be compared with other thiazole derivatives, such as:

The uniqueness of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity, while the thiazole ring provides a versatile scaffold for further modifications.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c17-12-8-6-11(7-9-12)14-10-22-16(19-14)20-15(21)18-13-4-2-1-3-5-13/h1-10H,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVNHDXHEBHBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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